- Preparation of azacyclyl-substituted arylthienopyrimidinones as melanin concentrating hormone receptor type I (MCH1R) antagonists., World Intellectual Property Organization, , ,

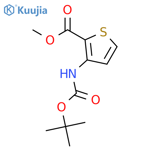

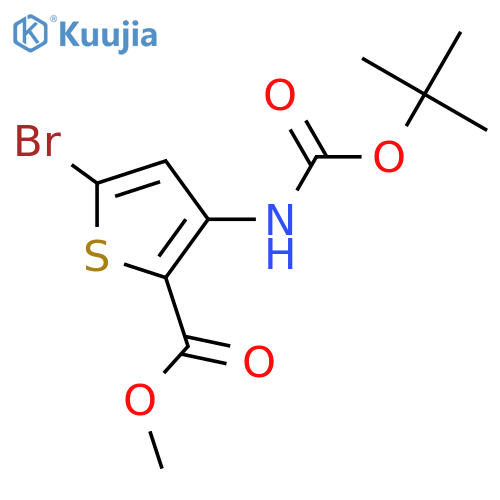

Cas no 946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate)

946604-99-5 structure

Nom du produit:methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Numéro CAS:946604-99-5

Le MF:C11H14BrNO4S

Mégawatts:336.202161312103

MDL:MFCD19441868

CID:1028316

PubChem ID:57356848

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

-

- Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- 3-(tert-butoxycarbonyl)amino-5-bromo-thiophene-2-carboxylic acid methyl ester

- 5-BROMO-3-TERT-BUTOXYCARBONYLAMINO-THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER

- methyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate

- Methyl 5-bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-thiophenecarboxylate (ACI)

- methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

- SCHEMBL101455

- DTXSID70723456

- CS-0146986

- METHYL 5-BROMO-3-[(TERT-BUTOXYCARBONYL)AMINO]THIOPHENE-2-CARBOXYLATE

- 5-BroMo-3-tert-butoxycarbonylaMino-thiophene-2-carboxylicacidMethylester

- OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Methyl5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate

- DB-358785

- 5-bromo-3-tert-butoxycarbonylaminothiophene-2-carboxylic acid methyl ester

- AKOS022172477

- EN300-1703224

- 946604-99-5

- Methyl 5-bromo-3-((t-butoxycarbonyl)amino)thiophene-2-carboxylate

- methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate

- AS-37352

- MFCD19441868

-

- MDL: MFCD19441868

- Piscine à noyau: 1S/C11H14BrNO4S/c1-11(2,3)17-10(15)13-6-5-7(12)18-8(6)9(14)16-4/h5H,1-4H3,(H,13,15)

- La clé Inchi: OQCNMXAYFCAWPE-UHFFFAOYSA-N

- Sourire: O=C(NC1=C(C(OC)=O)SC(Br)=C1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 334.98269g/mol

- Masse isotopique unique: 334.98269g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 6

- Complexité: 332

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 3.9

- Surface topologique des pôles: 92.9Ų

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Alichem | A169005024-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 95% | 250mg |

$265.96 | 2023-08-31 | |

| Enamine | EN300-1703224-10.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 10g |

$2638.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-0.5g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.5g |

$589.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-0.25g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 0.25g |

$564.0 | 2023-09-20 | ||

| Enamine | EN300-1703224-5.0g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 5g |

$1779.0 | 2023-05-25 | ||

| Enamine | EN300-1703224-1g |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 1g |

$614.0 | 2023-09-20 | ||

| 1PlusChem | 1P0069PB-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 97% | 100mg |

$235.00 | 2023-12-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217626-100mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 100mg |

¥1514.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTM271-100mg |

methyl 5-bromo-3-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylate |

946604-99-5 | 95% | 100mg |

¥1145.0 | 2024-04-16 | |

| Ambeed | A187367-250mg |

Methyl 5-bromo-3-((tert-butoxycarbonyl)amino)thiophene-2-carboxylate |

946604-99-5 | 96% | 250mg |

$275.0 | 2024-08-02 |

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromotetrafluorobenzene ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C → rt

Référence

- Preparation of novel amino alcohol-substituted arylthienopyrimidinones, process for their preparation and their use as medicaments, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Référence

- Preparation of macromolecule-supported thienoazepine derivatives for treatment of cancer, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; rt → 5 °C; 5 °C; rt; overnight, rt

Référence

- Compound and method for preparing substituted [5,6]cyclic-4(3h)-pyrimidone compound from same, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine ; 5 °C; overnight, rt

Référence

- Compound with 3-amino-5-(3-fluoropyridin-4-yl)thiophene-2-carboxamide structure, its preparation method and application method for preparing substituted [5,6]cyclo-4(3H)-pyrimidinone compound by deprotection ring-closure reaction, China, , ,

Méthode de production 6

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; rt → 0 °C; 20 min, 0 °C; 15 h, rt

Référence

- Preparation of substituted [5,6]cyclic-4(3H)-pyrimidinones as anticancer agents, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1.5 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; -78 °C; 2 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C

Référence

- Preparation of heterocyclic compounds as PARP1 inhibitors, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrafluoroethane ; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; cooled

Référence

- Preparation of thienoazepine immunoconjugates for treatment of cancer, World Intellectual Property Organization, , ,

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Raw materials

- Methyl 3-amino-5-bromothiophene-2-carboxylate

- Di-tert-butyl dicarbonate

- methyl 3-(tert-butoxycarbonylamino)thiophene-2-carboxylate

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Preparation Products

methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate Littérature connexe

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

-

5. Back matter

946604-99-5 (methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate) Produits connexes

- 2171723-85-4(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methoxypyrrolidine-3-carboxylic acid)

- 2138539-07-6(5-Bromo-2,2-dimethylcyclohexane-1-carbonitrile)

- 168544-95-4(tert-butyl N-[trans-4-(trifluoromethyl)pyrrolidin-3-yl]carbamate)

- 68278-23-9(DL-α-Difluoromethylornithine Hydrochloride)

- 1154285-61-6(1-2-(Ethanesulfonyl)phenylpiperidin-4-amine)

- 1936630-17-9(4-(benzyloxy)-5-chloro-2-fluorobenzaldehyde)

- 2757922-71-5(7-Chloronaphthalen-1-yl 4-methylbenzene-1-sulfonate)

- 439091-18-6(3-hydroxy-5-methyl-3-2-oxo-2-(thiophen-2-yl)ethyl-2,3-dihydro-1H-indol-2-one)

- 1448072-39-6(N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-2-phenylbutanamide)

- 2413899-86-0(tert-butyl 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:946604-99-5)methyl 5-bromo-3-{(tert-butoxy)carbonylamino}thiophene-2-carboxylate

Pureté:99%/99%

Quantité:250mg/1g

Prix ($):248.0/544.0